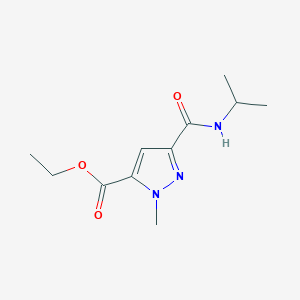
Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate, also known as EIPCM, is a chemical compound that has garnered attention in the field of scientific research due to its potential applications in various areas. EIPCM is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In
作用機序
The mechanism of action of Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the inflammatory response. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. Inhibition of COX-2 leads to a decrease in the production of prostaglandins, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects
Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate has been shown to have antitumor activity in vitro and in vivo, suggesting that it may have potential as a chemotherapeutic agent. Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, indicating that it may have potential as a therapeutic agent for this condition.
実験室実験の利点と制限
One advantage of Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate is that it is relatively easy to synthesize using different methods. Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. One limitation of Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate is that it is not very water-soluble, which can make it challenging to administer in animal studies. In addition, the mechanism of action of Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate. One area of research could be to further elucidate the mechanism of action of Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate and its effects on different cellular pathways. Another area of research could be to investigate the potential of Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate as a therapeutic agent for other conditions, such as inflammatory bowel disease and rheumatoid arthritis. In addition, further studies could be conducted to optimize the synthesis of Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate and to develop more water-soluble derivatives of the compound. Finally, Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate could be used as a building block for the synthesis of other pyrazole derivatives with potential biological activity.
合成法
Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate can be synthesized using different methods, including the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with isopropyl carbamate and ethyl chloroformate. The reaction takes place under reflux conditions in the presence of a base such as potassium carbonate. Other methods involve the use of different starting materials and reagents, including 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid and isopropyl carbamate. The synthesis of Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate has been optimized to increase the yield and purity of the compound.
科学的研究の応用
Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate has potential applications in various areas of scientific research, including medicinal chemistry and drug development. Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related conditions. Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate has also been studied for its potential use as an antitumor agent and as a therapeutic agent for Alzheimer's disease. In addition, Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate has been used as a building block for the synthesis of other pyrazole derivatives with potential biological activity.
特性
IUPAC Name |
ethyl 2-methyl-5-(propan-2-ylcarbamoyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-5-17-11(16)9-6-8(13-14(9)4)10(15)12-7(2)3/h6-7H,5H2,1-4H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNUIQCUWUDDHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propyl 2-({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454707.png)
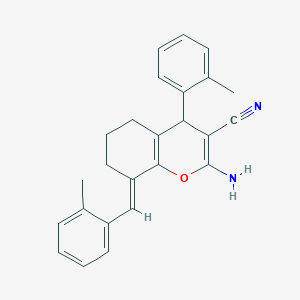
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454710.png)
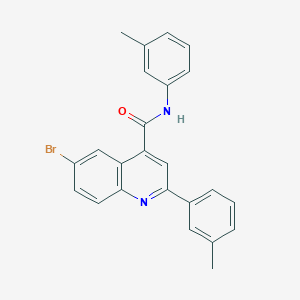
![N-[(3-methoxyphenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454714.png)
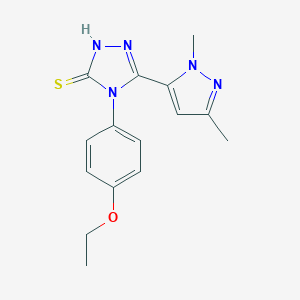

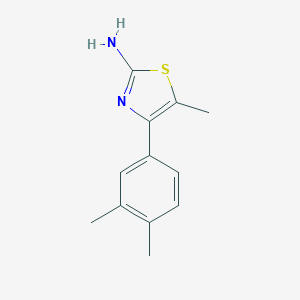

![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454723.png)

![2-ethyl 4-methyl 5-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B454727.png)
![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B454728.png)
![(8E)-2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B454729.png)